(R)-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate
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Overview
Description
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a bromine atom, a tetrahydrofuran ring, and a methoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate typically involves multiple steps One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3-position This is followed by the protection of the hydroxyl group using a tetrahydrofuran ring, which is achieved through a nucleophilic substitution reaction
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzoates.
Scientific Research Applications
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The tetrahydrofuran ring provides structural stability and enhances the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
®-Methyl 3-bromo-5-((tetrahydrofuran-2-yl)methoxy)benzoate is unique due to the presence of the tetrahydrofuran ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15BrO4 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
methyl 3-bromo-5-[[(2R)-oxolan-2-yl]methoxy]benzoate |
InChI |
InChI=1S/C13H15BrO4/c1-16-13(15)9-5-10(14)7-12(6-9)18-8-11-3-2-4-17-11/h5-7,11H,2-4,8H2,1H3/t11-/m1/s1 |
InChI Key |
IHOQQGIKUYMBRP-LLVKDONJSA-N |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OC[C@H]2CCCO2 |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)OCC2CCCO2 |
Origin of Product |
United States |
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